GSA-10 Binds a Distinct Smo Site Unaffected by Cyclopamine, Unlike SAG and Purmorphamine
GSA-10 does not recognize the classic bodipy-cyclopamine binding site on Smo, whereas reference agonists SAG and purmorphamine compete with cyclopamine for binding [1]. This functional divergence is evidenced by the fact that GSA-10-induced osteoblast differentiation is not inhibited by cyclopamine or CUR61414, whereas these antagonists potently block SAG- and purmorphamine-mediated effects .
| Evidence Dimension | Cyclopamine sensitivity of Smo agonist-induced osteoblast differentiation |
|---|---|
| Target Compound Data | Not inhibited by cyclopamine (up to 10 µM) or CUR61414 |
| Comparator Or Baseline | SAG and purmorphamine: inhibited by cyclopamine |
| Quantified Difference | Qualitative difference: GSA-10 activity is cyclopamine-insensitive; SAG/purmorphamine activity is cyclopamine-sensitive |
| Conditions | C3H10T1/2 mesenchymal progenitor cell differentiation assay measuring alkaline phosphatase activity |
Why This Matters
Procurement of GSA-10 is essential for studies requiring Smo activation that bypasses the canonical cyclopamine-binding pocket, enabling investigation of alternative Smo active conformations.
- [1] Gorojankina T, Hoch L, Faure H, et al. Discovery, molecular and pharmacological characterization of GSA-10, a novel small-molecule positive modulator of Smoothened. Mol Pharmacol. 2013;83(5):1020-1029. doi:10.1124/mol.112.084590 View Source
